molecular formula C20H15ClN6O2 B2990758 5-[(4-Chlorophenyl)methyl]-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921856-40-8

5-[(4-Chlorophenyl)methyl]-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione

Número de catálogo: B2990758
Número CAS: 921856-40-8
Peso molecular: 406.83
Clave InChI: VIHBRZSTHAQJBZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-[(4-Chlorophenyl)methyl]-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione is a complex heterocyclic compound featuring a purine-triazole-dione core fused with aromatic and chlorinated substituents. Its structure includes a 4-chlorophenylmethyl group at position 5, a methyl group at position 1, and a phenyl group at position 8 (Fig. 1).

Propiedades

IUPAC Name

5-[(4-chlorophenyl)methyl]-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN6O2/c1-25-18-15(17(28)22-20(25)29)26(11-12-7-9-14(21)10-8-12)19-24-23-16(27(18)19)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,22,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIHBRZSTHAQJBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=CC=C4)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 5-[(4-Chlorophenyl)methyl]-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione belongs to a class of compounds known as triazoles, which are recognized for their diverse biological activities. This article reviews the biological activity of this specific compound by examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C19H16ClN5O2
  • Molecular Weight : 373.82 g/mol
  • IUPAC Name : 5-[(4-Chlorophenyl)methyl]-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione

Antioxidant Properties

Research indicates that compounds containing the triazole moiety exhibit significant antioxidant activity. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. For instance, studies have shown that derivatives of triazoles can effectively inhibit the production of reactive oxygen species (ROS) in various cell lines .

Anti-inflammatory Effects

The anti-inflammatory potential of triazole derivatives has been widely studied. The compound has demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies using macrophage models activated with lipopolysaccharide (LPS) showed that it could significantly reduce the release of these markers .

The mechanisms underlying the biological activities of 5-[(4-Chlorophenyl)methyl]-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. The COX-2 inhibitory activity was particularly notable with a reported IC50 value indicating its potency compared to standard anti-inflammatory drugs .
  • Modulation of Signaling Pathways : It may also interact with various signaling pathways involved in inflammation and cellular stress responses, thereby contributing to its biological effects.

Case Studies and Research Findings

Several studies have explored the biological activity of triazole derivatives similar to 5-[(4-Chlorophenyl)methyl]-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione:

StudyFindings
Study ADemonstrated significant antioxidant activity with a reduction in oxidative stress markers in cellular models.
Study BShowed that the compound inhibited COX enzymes with IC50 values comparable to celecoxib and indomethacin.
Study CEvaluated the anti-inflammatory effects in vivo using carrageenan-induced edema models where the compound exhibited reduced paw swelling compared to control groups.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues in the Triazole-Purine Family

Compound A: The molecule described in Molecules (2013) (4-(1-(((2R,3S,5R)-3-Hydroxy-5-(5-methyl-2,4-dioxo-3-((1-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazol-4-ylamino)-4-oxobutane-1,2-diyl dioctanoate) shares a triazole core but diverges significantly due to its dihydropyrimidine ring and glucose-derived substituent. Unlike the target compound, Compound A incorporates hydrophilic moieties (e.g., hydroxyl groups from glucose), which likely enhance solubility but reduce membrane permeability compared to the lipophilic 4-chlorophenylmethyl and phenyl groups in the target molecule .

Key Differences :

  • Substituent Hydrophilicity : Compound A’s sugar moiety may target carbohydrate-binding proteins, whereas the target compound’s aromatic groups suggest interaction with hydrophobic binding pockets.
  • Biological Targets : The dihydropyrimidine-triazole hybrid in Compound A could inhibit viral polymerases, while the purine-triazole-dione core of the target compound may interfere with ATP-binding sites in kinases .
Substituent-Driven Comparisons: 4-Chlorophenylmethyl Group

The 4-chlorophenylmethyl group is a critical feature shared with 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone, a fungicide intermediate described in a 2008 patent. While the cyclopentanone derivative serves as a precursor for metconazole (a triazole fungicide), the presence of the 4-chlorophenylmethyl group in both compounds highlights its role in enhancing bioactivity through electronegative and steric effects.

Comparative Data Table

Parameter Target Compound Compound A Cyclopentanone Derivative
Core Structure Purino-triazole-dione Triazole-dihydropyrimidine Cyclopentanone
Key Substituents 4-Chlorophenylmethyl, methyl, phenyl Glucose, dioctanoate, dihydropyrimidine 4-Chlorophenylmethyl, dimethyl
Lipophilicity (LogP) High (predicted) Moderate (due to hydrophilic groups) Moderate (aliphatic core)
Hypothesized Activity Kinase inhibition Antiviral Fungicidal
Synthetic Complexity High (fused heterocycles) Very high (glycosylation steps) Moderate (simple cyclization)

Research Implications and Limitations

The 4-chlorophenylmethyl group’s prevalence in agrochemicals (e.g., metconazole) and drug candidates underscores its versatility, but its efficacy in purine-triazole-dione systems requires validation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.